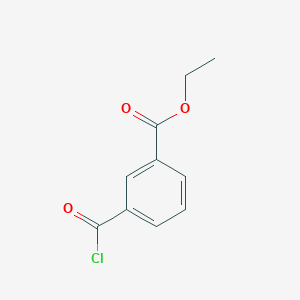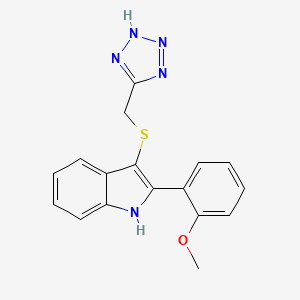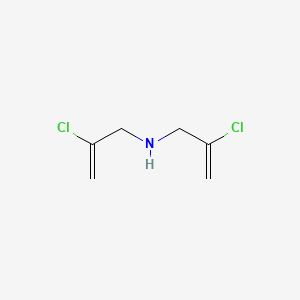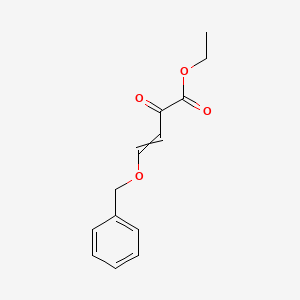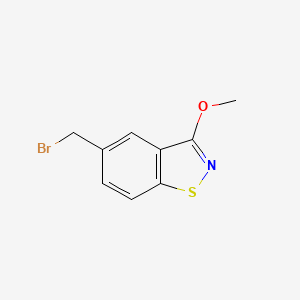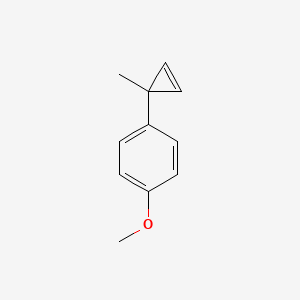
Butoxy(ethenyloxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butoxy(ethenyloxy)dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butoxy(ethenyloxy)dimethylsilane typically involves the reaction of dimethylchlorosilane with butoxyethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
(CH3)2SiCl2+C4H9OCH2CH2OH→(CH3)2Si(OCH2CH2OC4H9)+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Butoxy(ethenyloxy)dimethylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols.
Reduction: It can be reduced to form silanes.
Substitution: The butoxy and ethenyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the butoxy and ethenyloxy groups.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Depending on the nucleophile, various substituted silanes can be formed.
Wissenschaftliche Forschungsanwendungen
Butoxy(ethenyloxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Wirkmechanismus
The mechanism of action of butoxy(ethenyloxy)dimethylsilane involves the formation of stable silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces and biomolecules, leading to the formation of stable siloxane bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethoxy(ethenyloxy)silane
- Triethoxy(ethenyloxy)silane
- Butoxy(trimethylsiloxy)silane
Uniqueness
Butoxy(ethenyloxy)dimethylsilane is unique due to its combination of butoxy and ethenyloxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both properties are desired, such as in coatings and adhesives.
Eigenschaften
CAS-Nummer |
64487-37-2 |
|---|---|
Molekularformel |
C8H18O2Si |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
butoxy-ethenoxy-dimethylsilane |
InChI |
InChI=1S/C8H18O2Si/c1-5-7-8-10-11(3,4)9-6-2/h6H,2,5,7-8H2,1,3-4H3 |
InChI-Schlüssel |
NAAXVAVGMBGDHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO[Si](C)(C)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)

![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)


![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
